molecular formula C21H30O7 B12318511 Rabdoternin F

Rabdoternin F

Cat. No.: B12318511
M. Wt: 394.5 g/mol
InChI Key: UHERRNNNKBWWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabdoternin F is an ent-kauranoid diterpenoid isolated from plants of the Isodon genus, including Isodon phyllostachys and Isodon rubescens (traditionally used in Chinese medicine for its anti-inflammatory and antibiotic properties) . Structurally, it shares the ent-kaurane skeleton common to many bioactive diterpenoids, characterized by a fused tetracyclic ring system with oxygen-containing functional groups. This compound has demonstrated potent antitumor activity, particularly against lung cancer cell lines. In vitro studies report an IC50 of 26 µM against A549 human lung adenocarcinoma cells, achieved through mechanisms involving ROS accumulation, apoptosis induction, and S-phase cell cycle arrest .

Properties

Molecular Formula

C21H30O7

Molecular Weight

394.5 g/mol

IUPAC Name

9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

InChI

InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3

InChI Key

UHERRNNNKBWWKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Rabdoternin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound IC50 (A549 cells) Key Mechanisms Cell Cycle Effects Selectivity (Normal Cells) In Vivo Efficacy
This compound 26 µM ROS accumulation, Bax/Bcl-2 ratio increase, S-phase arrest S-phase arrest Not explicitly tested No in vivo data reported
Rabdoternin E 16.4 µM ROS/p38 MAPK/JNK activation, apoptosis, ferroptosis via SLC7A11/GPX4 axis S-phase arrest Non-toxic to MRC-5 cells Reduces tumor volume/weight in mice
Isorosthin O 18.8 µM Unclear; presumed apoptosis via ROS Not reported Not reported No in vivo data reported
Oridonin 2.1–5.8 µM Caspase activation, mitochondrial apoptosis G2/M arrest Selective for cancer cells Well-documented in vivo efficacy
Ponicidin 5.32 µM Inhibits NF-κB signaling, apoptosis G1 phase arrest Moderate selectivity Limited in vivo data

Mechanistic Differences

Apoptosis and Ferroptosis Pathways

  • This compound: Induces apoptosis via ROS-mediated Bax/Bcl-2 ratio elevation and cleaved caspase-3/9 activation .
  • Rabdoternin E : Triggers both apoptosis and ferroptosis by depleting glutathione (GSH) and activating p38 MAPK/JNK pathways , leading to lipid peroxidation and iron-dependent cell death . Co-treatment with ferroptosis inhibitors (e.g., ferrostatin-1) partially reverses its cytotoxicity .

Cell Cycle Modulation

  • This compound causes S-phase arrest by downregulating CDK2 and Cyclin A2 .
  • Rabdoternin E similarly induces S-phase arrest but also reduces Ki67 expression (a proliferation marker) in vivo .
  • Discrepancy Alert : One study on this compound mentions G2/M arrest , but this conflicts with primary evidence . Further validation is required.

Selectivity and Toxicity

  • Oridonin and Ponicidin exhibit broader toxicity, limiting their therapeutic windows .

In Vivo Efficacy

  • Rabdoternin E significantly reduces tumor volume and weight in Lewis lung carcinoma mouse models without causing body weight loss—a critical advantage over cisplatin .
  • No in vivo data exists for this compound, highlighting a research gap.

Q & A

Basic: What methodologies are recommended for determining the molecular structure of Rabdoternin F?

Answer:
The structural elucidation of this compound requires a combination of spectroscopic and crystallographic techniques:

  • High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination.
  • Nuclear Magnetic Resonance (NMR) , including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, to assign functional groups and connectivity .
  • X-ray Diffraction (XRD) for absolute configuration analysis. Ensure cif files are validated via the International Union of Crystallography’s checkCIF tool to address crystallographic ambiguities .
  • Elemental Analysis to confirm purity and composition, adhering to Chemical Abstracts formatting (e.g., C, H, followed by alphabetical order for other elements) .

Basic: What are standard protocols for isolating this compound from natural sources?

Answer:
Isolation involves sequential extraction and purification steps:

  • Extraction : Use solvents like methanol or dichloromethane, optimized based on polarity.
  • Chromatography : Employ column chromatography (silica gel, Sephadex LH-20) followed by HPLC with C18 columns. Monitor fractions using TLC and UV-Vis spectroscopy .
  • Purity Validation : Confirm via HPLC-DAD/ELSD (>95% purity) and consistency in spectroscopic data across batches .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from variability in assay conditions or model systems. Mitigation strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time, dosage).
  • Comparative Meta-Analysis : Cross-reference data with structurally analogous compounds to identify outliers .
  • Molecular Dynamics Simulations : Predict binding affinities or interactions to explain discrepancies in enzymatic inhibition studies .

Advanced: How to design experiments to elucidate this compound’s biosynthesis pathways?

Answer:
Combine isotope labeling (¹³C/²H) with transcriptomic profiling :

  • Isotope Tracing : Track precursor incorporation in plant tissues using LC-MS/MS .
  • Gene Knockout/RNAi : Silence candidate genes in host organisms (e.g., Rabdosia species) to identify biosynthetic enzymes .
  • Metabolomic Correlation : Link pathway intermediates to gene expression clusters via multi-omics integration tools (e.g., KEGG, MetaCyc) .

Basic: What methods validate the purity and stability of this compound in pharmacological studies?

Answer:

  • Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation products .
  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify vulnerable functional groups .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds and hygroscopicity .

Advanced: How should researchers interpret conflicting spectroscopic data for this compound derivatives?

Answer:

  • Comparative Spectral Libraries : Cross-check with databases (e.g., SciFinder, PubChem) to identify artifacts or misassignments.
  • Computational NMR Prediction : Use tools like ACD/Labs or Gaussian to simulate spectra and validate experimental peaks .
  • Crystallographic Validation : Resolve ambiguities in stereochemistry via XRD, particularly for diastereomers .

Basic: What frameworks are used to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Systematically modify functional groups (e.g., hydroxylation, methylation) and test bioactivity .
  • Dose-Response Assays : Use IC50/EC50 values to quantify potency variations.
  • QSAR Modeling : Apply software like MOE or Schrodinger to correlate structural descriptors with activity .

Advanced: How to integrate multi-omics data in this compound’s pharmacological studies?

Answer:

  • Transcriptomics/Proteomics : Identify target pathways using RNA-seq and LC-MS/MS, followed by pathway enrichment analysis (e.g., DAVID, STRING) .
  • Network Pharmacology : Map compound-target-disease interactions via platforms like STITCH or Cytoscape .
  • Machine Learning : Train models on omics datasets to predict novel therapeutic applications .

Basic: How to ensure reproducibility in this compound synthesis protocols?

Answer:

  • Detailed Experimental Descriptions : Specify solvent grades, catalyst batches, and reaction times in supplementary materials .
  • Peer Validation : Collaborate with independent labs to replicate synthesis and characterize products .
  • Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo or protocols.io .

Advanced: What strategies address solubility limitations of this compound in in vitro assays?

Answer:

  • Co-solvent Systems : Test DMSO, cyclodextrins, or lipid-based carriers while ensuring biocompatibility .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to enhance bioavailability .
  • Prodrug Design : Synthesize water-soluble derivatives (e.g., phosphate esters) and evaluate hydrolysis kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.